2-Cyclohexyl-2-phenylethanamine

Description

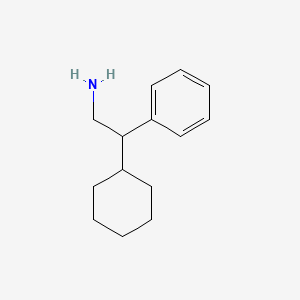

2-Cyclohexyl-2-phenylethanamine (CAS 4442-85-7) is a secondary amine featuring both cyclohexyl and phenyl substituents on the ethylamine backbone. Its molecular formula is C₁₄H₂₁N (inferred from synonyms and structural data in ). The compound is characterized by a cyclohexyl group (a saturated six-membered ring) and a phenyl group (aromatic ring) attached to the central carbon of the ethylamine chain.

Properties

IUPAC Name |

2-cyclohexyl-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHLDAJFFHIZAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101307034 | |

| Record name | β-Cyclohexylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4442-89-1 | |

| Record name | β-Cyclohexylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4442-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Cyclohexylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-phenylethanamine can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with phenylacetonitrile, followed by reduction of the resulting imine . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-phenylethanamine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Cyclohexylphenyl ketone.

Reduction: Cyclohexylphenylethanol.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexyl-2-phenylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-phenylethanamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of dopamine and serotonin receptors, influencing mood and behavior . Additionally, it may inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with 2-cyclohexyl-2-phenylethanamine, enabling comparative analysis:

2-(1-Cyclohexenyl)ethylamine (CAS 3399-73-3)

- Molecular Formula : C₈H₁₅N

- Molecular Weight : 125.21 g/mol

- Key Features: Contains a cyclohexenyl group (unsaturated six-membered ring) instead of a saturated cyclohexyl group.

1-Cyclopropyl-2-(2-methylphenyl)ethanamine (CAS 56595-04-1)

- Molecular Formula : C₁₂H₁₇N

- Key Features : Substitutes the cyclohexyl group with a cyclopropyl ring (three-membered strained ring) and replaces the phenyl group with a methylphenyl moiety. The cyclopropyl group introduces significant steric strain, which may enhance interaction with biological targets but also increase susceptibility to metabolic degradation .

2-Methylcyclohexylamine (CAS not specified)

- Molecular Formula : C₇H₁₅N

- Key Features : A simpler analog with a methyl group on the cyclohexane ring. The absence of a phenyl group reduces aromatic interactions, likely decreasing lipophilicity and protein-binding capacity compared to this compound .

Table 1: Comparative Data

Key Observations :

- Lipophilicity: The phenyl and cyclohexyl groups in this compound enhance its lipid solubility, favoring blood-brain barrier penetration, a property observed in structurally related nitrosoureas (e.g., notes cerebrospinal fluid accumulation in dogs with cyclohexyl-containing compounds) .

- Steric Effects : The cyclopropyl group in 1-cyclopropyl-2-(2-methylphenyl)ethanamine introduces strain, which may enhance binding to specific receptors but also increase metabolic lability .

Biological Activity

2-Cyclohexyl-2-phenylethanamine, a derivative of phenethylamine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, interactions with various receptors, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C14H21N

- Structural Features : Contains a cyclohexyl group and a phenyl group attached to an ethylamine backbone, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. It is believed to modulate the activity of several receptors, including:

- Dopamine Receptors : Influences mood and behavior.

- Serotonin Receptors : Affects various physiological processes, including mood regulation and anxiety.

- Opioid Receptors : Exhibits potential as an analgesic through interaction with the κ-opioid receptor (KOP) .

Biological Activity and Therapeutic Potential

Research indicates that this compound may serve multiple therapeutic roles:

- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as depression, anxiety, and schizophrenia .

- Analgesic Properties : Studies have shown that compounds similar to this compound can produce antinociceptive effects mediated by the KOP receptor, indicating its potential for pain management .

- Receptor Selectivity : The compound exhibits selectivity towards certain serotonin receptor subtypes (5-HT), which could lead to fewer side effects compared to non-selective agents .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Ethylphenethylamine | Ethyl group instead of cyclohexyl | Different pharmacological profiles |

| 3-Cyclohexylphenethylamine | Cyclohexyl group at the 3-position | Variation in receptor selectivity |

| 4-Cyclohexylphenethylamine | Cyclohexyl group at the 4-position | Distinct metabolic pathways |

| 2-Methylphenethylamine | Methyl group instead of cyclohexyl | Altered lipophilicity affecting bioavailability |

This table illustrates how slight modifications can lead to significant differences in biological activity and therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- Study on KOP Receptor Interaction :

- 5-HT Receptor Activity :

- Therapeutic Applications :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyclohexyl-2-phenylethanamine, and how can purity be validated?

- Methodology :

- Route 1 : Reductive amination of 2-cyclohexyl-2-phenylethanone using sodium cyanoborohydride in methanol under acidic conditions (pH 4–5) at 50°C for 12 hours .

- Route 2 : Nucleophilic substitution of cyclohexylmagnesium bromide with 2-phenylethylamine derivatives in tetrahydrofuran (THF) at 0°C, followed by quenching with ammonium chloride .

- Validation : Purity can be confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to detect residual solvents or byproducts. LC-MS with electrospray ionization (ESI) ensures molecular ion alignment (expected [M+H]⁺ = 232.2) .

Q. How can the stereochemical configuration of this compound be determined experimentally?

- Methodology :

- Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) to resolve enantiomers. Compare retention times with chiral standards .

- X-ray crystallography of a salt derivative (e.g., hydrochloride) provides definitive stereochemical assignment. For dynamic analysis, variable-temperature NMR can detect restricted rotation of the cyclohexyl group .

Advanced Research Questions

Q. What analytical strategies differentiate endogenous 2-phenylethanamine (PEA) from exogenously administered this compound in biological matrices?

- Methodology :

- Metabolite Profiling : Identify unique metabolites via LC-QTOF-MS. For example, 2-(3-hydroxyphenyl)acetamide sulfate (M1) is a marker of exogenous PEA intake, with M1/PEA ratios >5 indicating external administration .

- Isotope-Labeling : Administer deuterated this compound to track pharmacokinetics and distinguish from endogenous PEA using MRM transitions (e.g., m/z 235→218 for d³-labeled compound) .

Q. How do structural modifications (e.g., fluorination) to the phenyl or cyclohexyl groups affect receptor binding affinity?

- Methodology :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]MK-801 for NMDA receptor studies) to measure IC₅₀ values. Fluorination at the phenyl meta-position (e.g., 3-fluoro analog) increases lipophilicity and CNS penetration, as seen in arylcyclohexylamine derivatives .

- Molecular Docking : Compare binding poses in homology models of serotonin or dopamine receptors. For example, cyclohexyl substituents may enhance hydrophobic interactions in the S1 binding pocket .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

- Methodology :

- Interspecies Comparison : Conduct in vitro microsomal assays (human vs. rat liver microsomes) to identify species-specific CYP450 isoforms responsible for discrepancies. For instance, CYP2D6 polymorphisms may explain variability in human studies .

- Stability Profiling : Use HLM/RLM with NADPH cofactors and monitor degradation via LC-MS/MS. Add inhibitors (e.g., quinidine for CYP2D6) to pinpoint metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.